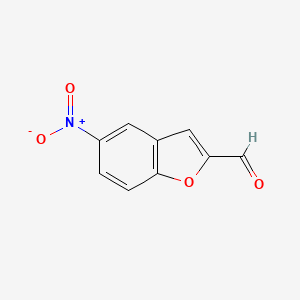

5-Nitro-1-benzofuran-2-carbaldehyde

Descripción

Context within Benzofuran (B130515) Chemistry and Heterocyclic Compounds

Benzofuran, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, serves as the structural core for a vast array of natural products and synthetic molecules with diverse applications. numberanalytics.comwikipedia.orgnih.gov The benzofuran scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. acs.orgscienceopen.comnih.gov The chemistry of benzofurans is rich and varied, offering multiple avenues for functionalization and the construction of complex molecular architectures. nih.govorganic-chemistry.org 5-Nitro-1-benzofuran-2-carbaldehyde is a derivative of this important heterocyclic system, positioning it within a well-established and actively researched area of organic chemistry.

Significance of Nitro-Substituted Benzofurans in Synthetic and Mechanistic Studies

The introduction of a nitro group onto the benzofuran skeleton, as seen in this compound, has profound implications for the molecule's reactivity and potential applications. Nitro groups are powerful electron-withdrawing groups, which can significantly influence the electronic properties of the aromatic ring system. This electronic modification can activate the molecule towards certain types of reactions and is a key feature in the design of various functional materials and biologically active compounds.

Nitro-substituted benzofurans are important intermediates in the synthesis of more complex molecules. The nitro group can be readily transformed into other functional groups, such as amines, which then serve as handles for further chemical modifications. For instance, the reduction of a nitro group to an amino group is a common and well-established transformation in organic synthesis. This versatility makes nitro-substituted benzofurans valuable precursors in the development of new pharmaceuticals and other specialty chemicals. google.com

Overview of Research Trajectories on the Chemical Compound

Research concerning this compound and related compounds has followed several key trajectories. A primary focus has been on the development of efficient synthetic methods for its preparation. Various synthetic routes have been explored, often starting from readily available precursors like salicylaldehyde (B1680747) derivatives. ajphs.com For example, one approach involves the reaction of 5-nitrosalicylaldehyde with diethyl bromomalonate in the presence of a base. ajphs.com

Another significant area of research involves the use of this compound as a building block in the synthesis of more complex heterocyclic systems. The aldehyde functional group is particularly versatile, allowing for a wide range of chemical transformations, including condensations, oxidations, and reductions. These reactions have been employed to construct novel molecular scaffolds with potential applications in materials science and medicinal chemistry. For example, it can be a precursor for the synthesis of various carbamide derivatives. ajphs.com

Key Structural Features and Their Chemical Implications

The chemical properties and reactivity of this compound are a direct consequence of its key structural features: the benzofuran core, the nitro group at the 5-position, and the carbaldehyde group at the 2-position.

Benzofuran Core: The fused ring system provides a relatively rigid and planar scaffold. The oxygen atom in the furan ring influences the electron distribution and reactivity of the entire molecule. numberanalytics.com

Nitro Group: Located on the benzene ring, the nitro group is strongly electron-withdrawing. This deactivates the benzene ring towards electrophilic aromatic substitution and influences the acidity of protons on the ring. The nitro group can also participate in reduction reactions to form an amino group, a key transformation for further functionalization.

Carbaldehyde Group: The aldehyde group at the 2-position of the furan ring is a primary site of reactivity. It can undergo nucleophilic attack, condensation reactions with various nucleophiles (like amines and active methylene (B1212753) compounds), and can be oxidized to a carboxylic acid or reduced to an alcohol. This functional group is crucial for its role as a synthetic intermediate.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 23145-18-8 | chemicalbook.com |

| Molecular Formula | C₉H₅NO₄ | nih.gov |

| Molecular Weight | 191.14 g/mol |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-nitro-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-5-8-4-6-3-7(10(12)13)1-2-9(6)14-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHFCKIZFVVFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406105 | |

| Record name | 5-nitro-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23145-18-8 | |

| Record name | 5-nitro-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 5 Nitro 1 Benzofuran 2 Carbaldehyde

Electrophilic and Nucleophilic Reactivity of the Benzofuran (B130515) Ring System

The benzofuran ring, an aromatic heterocyclic system, possesses a unique reactivity profile. The fusion of the benzene (B151609) and furan (B31954) rings, along with the influence of substituents, determines the sites and rates of chemical reactions.

Position-Specific Reactivity Trends (e.g., C-2 vs. C-3)

In general, electrophilic aromatic substitution on the unsubstituted benzofuran ring occurs preferentially at the C-2 position. stackexchange.compearson.com This preference is attributed to the greater stability of the carbocation intermediate (a sigma complex) formed during the reaction. stackexchange.com Attack at the C-2 position allows for the positive charge to be delocalized over the benzene ring, which provides stabilization analogous to a benzyl (B1604629) carbocation. stackexchange.com In contrast, attack at the C-3 position results in a less stable intermediate. stackexchange.com

However, the presence of substituents can alter this trend. For instance, in Friedel–Crafts acylation of some benzofurans, low C2/C3 regioselectivity has been observed. nih.gov For 5-Nitro-1-benzofuran-2-carbaldehyde, the C-2 position is already substituted with an aldehyde group, and the C-3 position remains a potential site for certain reactions, although its reactivity is significantly influenced by the deactivating effects of the existing substituents.

Influence of the Nitro Group on Ring Reactivity

The nitro group (-NO₂) at position 5 exerts a strong deactivating effect on the benzofuran ring system towards electrophilic aromatic substitution. quora.comdoubtnut.comquora.comtardigrade.in This is due to its powerful electron-withdrawing nature, which operates through both the inductive (-I) and resonance (-M) effects. doubtnut.comtardigrade.in The nitro group pulls electron density away from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. quora.comquora.com This deactivation affects the entire molecule, reducing the rate of electrophilic attack on both the benzene and furan portions of the ring system. masterorganicchemistry.com

Conversely, the presence of a strong electron-withdrawing group like a nitro group can activate an aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an ortho or para position. doubtnut.com While the subject molecule does not have a leaving group in a typical SNAr position relative to the nitro group, this underlying principle highlights the significant shift in electron density caused by the nitro substituent. The aldehyde group at the C-2 position also contributes to the deactivation of the ring towards electrophiles.

Reactivity of the Nitro Group at Position 5

The nitro group is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction reactions.

Reductions and Related Transformations

The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis, providing a route to aromatic amines. masterorganicchemistry.commnstate.edu This conversion can be achieved using a range of reducing agents. masterorganicchemistry.comwikipedia.org The choice of reagent is crucial, especially in a molecule like this compound, which also contains a reducible aldehyde group.

Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas (H₂) is a highly effective method. masterorganicchemistry.comcommonorganicchemistry.com However, these conditions can also reduce the aldehyde group to an alcohol.

Metal-Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction. masterorganicchemistry.commnstate.eduscispace.com

Tin(II) Chloride (SnCl₂): This reagent is considered a mild and selective reducing agent that can convert a nitro group to an amine in the presence of other reducible functional groups, such as aldehydes. masterorganicchemistry.com

The product of the reduction of the nitro group on this compound would be 5-Amino-1-benzofuran-2-carbaldehyde. Further transformations of the resulting amino group could then be carried out.

| Reagent System | Selectivity | Potential Side Reactions |

| H₂/Pd/C | Low | Reduction of aldehyde to alcohol |

| H₂/Raney Nickel | Low | Reduction of aldehyde, dehalogenation (if applicable) commonorganicchemistry.com |

| Fe/HCl | Moderate | Generally well-tolerated by other groups |

| Sn/HCl | Moderate | Classic and effective method scispace.com |

| SnCl₂ | High | Mild and selective for nitro group over aldehyde masterorganicchemistry.com |

Reactivity of the Aldehyde Group at Position 2

The aldehyde group (-CHO) at the C-2 position is a reactive center for various nucleophilic addition and condensation reactions. Its reactivity is modulated by its attachment to the electron-rich benzofuran ring, which is in turn influenced by the deactivating nitro group.

The aldehyde can undergo a variety of characteristic reactions:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-carboxy-5-nitro-1-benzofuran.

Reduction: The aldehyde can be reduced to a primary alcohol, (5-nitro-1-benzofuran-2-yl)methanol.

Condensation Reactions: The aldehyde is a key substrate for C-C bond-forming reactions. The Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene (B1212753) compound, is a well-established reaction for similar aromatic aldehydes. sphinxsai.comsciensage.infoscirp.org For example, this compound could react with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a basic catalyst. sphinxsai.comdamascusuniversity.edu.sy

Wittig Reaction: This reaction provides a pathway to convert the aldehyde into an alkene by reacting it with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgelsevierpure.commasterorganicchemistry.com This would result in the formation of a 2-(alkenyl)-5-nitro-1-benzofuran derivative. The specific stereochemistry of the resulting alkene would depend on the nature of the ylide used. wikipedia.org

Imines and Related Compounds: Reaction with primary amines can form imines (Schiff bases), while reaction with reagents like hydroxylamine (B1172632) or hydrazines can form oximes and hydrazones, respectively. msu.edu

Below is a table summarizing potential reactions of the aldehyde group:

| Reaction Type | Reagent Example | Product Type |

| Knoevenagel Condensation | Malononitrile, Piperidine | 2-(5-nitro-1-benzofuran-2-ylidene)malononitrile |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 5-Nitro-2-vinyl-1-benzofuran |

| Reduction | Sodium Borohydride (B1222165) (NaBH₄) | (5-Nitro-1-benzofuran-2-yl)methanol |

| Oxidation | Potassium Permanganate (B83412) (KMnO₄) | 5-Nitro-1-benzofuran-2-carboxylic acid |

| Imine Formation | Aniline | N-(5-nitro-1-benzofuran-2-ylmethylene)aniline |

Condensation Reactions (e.g., Schiff Base Formation, Hydrazone Formation)

The aldehyde functional group of this compound serves as a prime site for condensation reactions with primary amines and related nucleophiles to form imines (Schiff bases) and hydrazones.

Schiff Base Formation: The reaction of this compound with a primary amine leads to the formation of a Schiff base, or azomethine. This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration. The mechanism typically proceeds via a hemiaminal intermediate. youtube.com The presence of an acid catalyst, such as glacial acetic acid or sulfuric acid, can accelerate the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon, and by facilitating the elimination of water. researchgate.netresearchgate.net The general reaction is as follows:

R-NH₂ + OHC-[Benzofuran]-NO₂ → R-N=CH-[Benzofuran]-NO₂ + H₂O

The resulting Schiff bases, characterized by the -C=N- functional group, are valuable intermediates in organic synthesis and have been studied for their coordination chemistry. nih.govijtsrd.com

Hydrazone Formation: Similarly, the aldehyde can react with hydrazines or hydrazides to form hydrazones. nih.gov This reaction is fundamental to the synthesis of various biologically active molecules. For instance, hydrazones derived from the related 5-nitro-2-furaldehyde (B57684) are known for their therapeutic properties. rsc.org The reaction of this compound with a hydrazide, such as 5-Nitrobenzofuran-2-carbohydrazide, would yield a corresponding N-acylhydrazone. ajphs.comnih.gov These reactions are often carried out under solvent-free conditions or in solvents like ethanol. qub.ac.uk Hydrazones are characterized by the R₁R₂C=NNR₃R₄ structure and are important for their diverse chemical and biological profiles. nih.govresearchgate.net

The table below summarizes typical condensation reactions.

| Reactant | Reagent | Product Type | Key Functional Group |

| This compound | Primary Amine (R-NH₂) | Schiff Base | Azomethine (-C=N-) |

| This compound | Hydrazine (B178648) (H₂N-NH₂) | Hydrazone | Hydrazone (-C=N-NH₂) |

| This compound | Hydrazide (R-CO-NH-NH₂) | N-Acylhydrazone | N-Acylhydrazone (-C=N-NH-CO-R) |

Oxidation and Reduction Pathways

The aldehyde and nitro functional groups in this compound can undergo distinct oxidation and reduction reactions.

Oxidation: The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid, 5-nitro-1-benzofuran-2-carboxylic acid. This transformation can be achieved using a variety of standard oxidizing agents common in organic synthesis, such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O).

Reduction: The molecule offers two primary sites for reduction: the nitro group and the aldehyde group.

Nitro Group Reduction: The nitro group can be reduced to an amino group (NH₂), yielding 5-amino-1-benzofuran-2-carbaldehyde. This transformation is commonly achieved using methods like catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl). Electrochemical reduction has also been shown to be an effective method for reducing 2-substituted 5-nitrofurans to the corresponding 5-aminofurans. researchgate.net

Aldehyde Reduction: The aldehyde can be selectively reduced to a primary alcohol, (5-nitro-1-benzofuran-2-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄). Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the nitro group.

Pericyclic Reactions Involving Nitrobenzofuran Dienophiles (e.g., Polar Diels-Alder Cycloadditions)

The electron-deficient π-system of the furan ring in nitrobenzofurans makes them excellent dienophiles in polar, normal-electron-demand Diels-Alder reactions. wikipedia.org The presence of the strong electron-withdrawing nitro group significantly enhances the dienophilic character of the heterocyclic double bond. sciforum.netresearchgate.netsciforum.net This reactivity has been harnessed as a powerful tool for the synthesis of complex heterocyclic systems, particularly dibenzofurans. sciforum.netamanote.com

Theoretical studies using Density Functional Theory (DFT) have confirmed that nitrobenzofurans react with various dienes, such as isoprene (B109036) and Danishefsky's diene, in polar [4+2] cycloaddition reactions. sciforum.netresearchgate.net These reactions are classified as polar Diels-Alder reactions, with their rates and mechanisms being strongly influenced by the electronic character of the reactants. rsc.orgrsc.org

Regioselectivity and Stereoselectivity in Cycloadditions

The outcomes of Diels-Alder reactions are governed by specific selectivity rules.

Regioselectivity: When an unsymmetrical diene reacts with an unsymmetrical dienophile like this compound, the regioselectivity of the reaction is crucial. masterorganicchemistry.com The outcome is generally controlled by the electronic properties of the reactants, specifically the alignment of the frontier molecular orbitals (FMOs). youtube.comyoutube.com The most nucleophilic carbon of the diene preferentially bonds to the most electrophilic carbon of the dienophile. masterorganicchemistry.com In nitro-activated systems, the carbon atom beta to the nitro group is typically the most electrophilic center. sciforum.net DFT calculations are frequently employed to predict the major regioisomer by analyzing the orbital coefficients and activation energies of the possible transition states. nih.govnih.gov

Stereoselectivity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.comyoutube.com For cyclic dienophiles, there is often a preference for the endo or exo adduct. The endo rule, which arises from favorable secondary orbital interactions, often predicts the major product. However, in some cycloadditions involving nitro-substituted heterocycles like 3-nitrocoumarins, the exo adduct has been observed as the preferential or exclusive product. sigmaaldrich.com High-pressure conditions or Lewis acid catalysis can also be used to influence and enhance stereoselectivity. nih.gov

Nitro Group Extrusion Mechanisms in Reaction Sequences

A key feature of Diels-Alder reactions involving nitroaromatic dienophiles is the subsequent elimination of the nitro group. researchgate.net The initial [4+2] cycloadduct is often unstable under the reaction conditions and undergoes a facile thermal extrusion of the nitro group, typically as nitrous acid (HNO₂). sciforum.netsciforum.net

This process is considered a domino reaction sequence: a polar Diels-Alder cycloaddition followed by a concerted elimination. sciforum.netsciforum.net This sequence provides an efficient one-step procedure to construct dibenzofuran (B1670420) ring systems from nitrobenzofurans and various dienes. sciforum.net The ease with which the nitro group is extruded makes this reaction sequence a valuable synthetic method for preparing families of organic compounds with heteroatom rings. sciforum.net

Detailed Mechanistic Studies of Transformations

The mechanisms of transformations involving nitrobenzofurans, particularly their cycloaddition reactions, have been the subject of detailed theoretical investigation. Computational studies, primarily using DFT methods, have provided deep insights into the reaction pathways. sciforum.netresearchgate.netsciforum.net

These studies confirm that the Diels-Alder reactions of nitrobenzofurans are polar processes, characterized by significant charge transfer at the transition state. rsc.org The mechanism is generally considered to be a concerted but asynchronous process, where the two new sigma bonds are formed at slightly different rates. sciforum.netnih.gov The asynchronicity of the transition state is influenced by the electronic nature of the diene and dienophile. rsc.org

For reactions with certain highly nucleophilic dienes, theoretical analysis has shown that the mechanism can deviate from a single concerted step. Instead, it may proceed through a two-step mechanism involving a formal intermediate, which is uncommon for typical Diels-Alder reactions. sciforum.net These mechanistic studies are crucial for understanding and predicting the reactivity, regioselectivity, and stereoselectivity of these transformations, allowing for their strategic application in complex organic synthesis.

Derivatization Strategies and Molecular Functionalization of 5 Nitro 1 Benzofuran 2 Carbaldehyde

Carbon-Carbon Bond Forming Reactions on the Benzofuran (B130515) Scaffold

The aldehyde functional group at the C2-position of 5-nitro-1-benzofuran-2-carbaldehyde is a prime site for carbon-carbon bond formation, allowing for the extension and elaboration of the molecular framework.

The Wittig reaction is a widely utilized method for converting aldehydes into alkenes. masterorganicchemistry.comlibretexts.org This reaction involves the treatment of the aldehyde with a phosphorus ylide, also known as a Wittig reagent, to yield an alkene and triphenylphosphine (B44618) oxide. libretexts.orgudel.edunrochemistry.com The stereochemical outcome of the Wittig reaction, producing either the E or Z isomer, is influenced by the nature of the ylide used. udel.edunrochemistry.com Stabilized ylides generally favor the formation of E-alkenes, while non-stabilized ylides tend to produce Z-alkenes. libretexts.orgnrochemistry.com For instance, the reaction of an aldehyde with a stabilized ylide like t-BuO2CCH=PPh3 can yield the corresponding E-alkene. nrochemistry.com This method has been successfully applied to various aldehydes to create C-C double bonds. udel.edunrochemistry.com

Another significant carbon-carbon bond-forming reaction is the Henry reaction , or nitroaldol reaction. wikipedia.orgresearchgate.net This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, resulting in the formation of a β-nitro alcohol. wikipedia.orgresearchgate.netresearchgate.net The Henry reaction is reversible, but various modifications have been developed to drive the reaction to completion. wikipedia.org The resulting β-nitro alcohol is a valuable synthetic intermediate that can be further transformed through oxidation, reduction, or dehydration. wikipedia.orgresearchgate.net

Heteroatom Functionalization (e.g., N, O, S)

The introduction of heteroatoms such as nitrogen, oxygen, and sulfur into the benzofuran structure can significantly modulate its physicochemical and biological properties. nih.gov The aldehyde group of this compound provides a convenient handle for such functionalizations.

The synthesis of various heterocyclic systems fused or attached to the benzofuran core often involves the incorporation of heteroatoms. For example, the synthesis of benzofuran derivatives containing a thiophene (B33073) ring has been explored for applications in organic electronics. nih.gov Furthermore, the introduction of hydrophilic groups containing heteroatoms, such as piperidine, has been shown to improve the physicochemical properties of benzofuran-based compounds. nih.gov

Synthesis of Hydrazone and Semicarbazone Derivatives

The condensation of the aldehyde group with hydrazine (B178648) and its derivatives is a straightforward and efficient method for generating hydrazone and semicarbazone derivatives. These derivatives have garnered considerable interest due to their diverse biological activities. nih.govmdpi.comrsc.org

Hydrazones are synthesized by reacting the aldehyde with a hydrazide, often in the presence of a catalytic amount of acid. mdpi.com For instance, benzofuran carbohydrazide (B1668358) analogs have been synthesized and evaluated for their α-amylase inhibitory potential. nih.gov Similarly, new hydrazones of 5-nitro-2-furaldehyde (B57684) with adamantanealkanohydrazides have been synthesized and shown to possess significant trypanocidal activity. rsc.org

Semicarbazones are formed through the reaction of an aldehyde with semicarbazide (B1199961) hydrochloride. nih.govnih.govprepchem.comsathyabama.ac.ingoogle.com This reaction is typically carried out in a suitable solvent like hot water or ethanol. prepchem.comsathyabama.ac.in Novel semicarbazone derivatives of 5-nitro-2-furaldehyde and 5-nitrothiophene-2-carboxaldehyde (B54426) have been prepared and demonstrated antitrypanosomal activity. nih.govnih.gov The synthesis of 1-methyl-5-nitro-2-imidazolecarboxaldehyde semicarbazone has also been reported. prepchem.com

| Derivative Type | Starting Materials | Key Reaction Conditions | Resulting Compound Class |

|---|---|---|---|

| Hydrazone | This compound, Hydrazide | Catalytic acid, Reflux | Benzofuran Hydrazone |

| Semicarbazone | This compound, Semicarbazide Hydrochloride | Heating in solvent (e.g., water, ethanol) | Benzofuran Semicarbazone |

Carboxylic Acid Derivatization Approaches

The aldehyde functionality of this compound can be oxidized to a carboxylic acid, which opens up further avenues for derivatization. This transformation allows for the synthesis of esters, amides, and other acid derivatives. ajphs.comsigmaaldrich.comapicalscientific.combldpharm.com

One approach involves the direct oxidation of the aldehyde to the corresponding carboxylic acid. This can be followed by esterification or amidation reactions. For example, 2-methyl-5-(4-nitro-benzyloxy)-benzofuran-3-carboxylic acid methyl ester has been synthesized. sigmaaldrich.com Another strategy involves the conversion of the carboxylic acid to an acyl azide (B81097) via the corresponding hydrazide. ajphs.com This acyl azide can then undergo a Curtius rearrangement in the presence of amines to form carbamide derivatives. ajphs.com Specifically, 5-nitrobenzofuran-2-carboxyhydrazide can be treated with sodium nitrite (B80452) to form the carboxyazide, which then reacts with aromatic amines to yield substituted 5-nitrobenzofuran-2-yl-carbamides. ajphs.com

Introduction of Aromatic and Heteroaromatic Moieties

The incorporation of additional aromatic and heteroaromatic rings onto the benzofuran scaffold is a common strategy to expand the molecular diversity and explore structure-activity relationships. hw.ac.ukmdpi.comhw.ac.uk

Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. For instance, 8-aminoquinoline-directed C–H arylation has been used to install a variety of aryl and heteroaryl substituents at the C3 position of the benzofuran ring system. mdpi.com This methodology allows for the efficient creation of a library of C3-arylated benzofuran derivatives. mdpi.com The reaction of 5-aryl-furan-2-carboxaldehydes with benzothiazolium salts represents another method for creating highly conjugated systems by linking different heterocyclic moieties. mdpi.com

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov These reactions are advantageous due to their atom economy and operational simplicity.

A one-pot, five-component reaction has been developed for the synthesis of tetrazole-benzofuran hybrids. rsc.org This process involves a Ugi-azide multicomponent reaction coupled with an intramolecular cyclization catalyzed by a palladium/copper system. rsc.org This approach enables the formation of six new bonds in a single operation, leading to highly substituted benzofurans. rsc.org

Derivatization for Enhanced Spectroscopic Properties

The modification of the this compound structure can lead to derivatives with enhanced or altered spectroscopic properties, such as fluorescence. These properties are valuable for various applications, including bioimaging and sensing.

The synthesis of derivatives with extended conjugation, often achieved through the introduction of aromatic and heteroaromatic moieties, can significantly impact their absorption and emission spectra. The reaction of this compound with various reagents can lead to compounds with interesting photophysical properties. For instance, the condensation products of furan-2-carboxaldehydes with benzothiazolium salts are highly conjugated systems. mdpi.com The photochemical hydroxylation of 5-nitro-2-furancarboxaldehyde derivatives has also been studied, leading to compounds with altered spectroscopic characteristics. nih.gov

Advanced Spectroscopic and Structural Characterization of 5 Nitro 1 Benzofuran 2 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 5-Nitro-1-benzofuran-2-carbaldehyde, a combination of ¹H, ¹³C, and two-dimensional NMR techniques provides a complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aldehyde proton and the four protons on the benzofuran (B130515) ring system. The aldehyde proton (H-9) is anticipated to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The aromatic protons (H-3, H-4, H-6, and H-7) will exhibit chemical shifts and coupling patterns influenced by their position relative to the electron-withdrawing nitro group and the aldehyde function. The H-3 proton on the furan (B31954) ring is expected to be a singlet, appearing downfield due to the adjacent aldehyde. The protons on the benzene (B151609) ring will show a characteristic coupling pattern. H-4, being ortho to the nitro group, will be the most deshielded among the benzene ring protons. H-6 will likely appear as a doublet of doublets, coupled to both H-4 (meta-coupling) and H-7 (ortho-coupling). H-7 is expected to be a doublet, coupled to H-6.

Table 1: Predicted ¹H NMR Data for this compound Predicted values are based on analysis of similar benzofuran structures and general NMR principles.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-9 (CHO) | 9.8 - 10.2 | s | - |

| H-4 | 8.6 - 8.8 | d | J = 2.0 - 2.5 |

| H-6 | 8.3 - 8.5 | dd | J = 9.0 - 9.5, 2.0 - 2.5 |

| H-7 | 7.8 - 8.0 | d | J = 9.0 - 9.5 |

| H-3 | 7.6 - 7.8 | s | - |

The proton-decoupled ¹³C NMR spectrum of this compound should display nine distinct signals, corresponding to each unique carbon atom in the molecule. The aldehyde carbonyl carbon (C-9) is expected to have the most downfield chemical shift, typically appearing above δ 185 ppm. docbrown.info The carbon atoms of the aromatic system will resonate in the typical range of δ 110-160 ppm. The carbon bearing the nitro group (C-5) and the oxygen-linked carbons of the furan ring (C-2 and C-8a) will be significantly deshielded. In contrast, other carbons will show shifts based on their electronic environment. dergipark.org.trchemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound Predicted values are based on analysis of benzofuran and substituted benzaldehyde (B42025) structures. docbrown.infochemicalbook.com

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-9 (CHO) | 188 - 193 |

| C-5 | 155 - 160 |

| C-8a | 150 - 155 |

| C-2 | 148 - 152 |

| C-7a | 143 - 147 |

| C-4 | 125 - 130 |

| C-6 | 120 - 125 |

| C-3 | 115 - 120 |

| C-7 | 112 - 117 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key correlation (cross-peak) would be observed between the ortho-coupled H-6 and H-7 protons. A weaker, long-range correlation might also be visible between H-4 and H-6 (meta-coupling). The aldehyde proton (H-9) and the furan proton (H-3) would not show correlations as they are singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the definitive assignment of protonated carbons. epfl.ch Cross-peaks would be expected between H-3 and C-3, H-4 and C-4, H-6 and C-6, H-7 and C-7, and the aldehyde proton H-9 and the carbonyl carbon C-9.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH), which is vital for identifying quaternary carbons and piecing together the molecular framework. youtube.com Key expected correlations include:

The aldehyde proton (H-9) to C-2 and C-3.

H-3 to C-2, C-7a, and C-9.

H-4 to C-5, C-6, and C-7a.

H-6 to C-4, C-5, C-7, and C-7a.

H-7 to C-5, C-6, and C-8a.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

For this compound (molecular formula C₉H₅NO₄), HRMS would confirm the exact mass, which is calculated to be 191.0168 u. The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 191.

The fragmentation pattern under electron ionization (EI) is predictable based on the functional groups present. libretexts.org Key fragmentation pathways would likely include:

Loss of a hydrogen radical (M-1): A peak at m/z 190, common for aldehydes. miamioh.edu

Loss of the formyl radical (M-29): A peak at m/z 162 from the cleavage of the CHO group. miamioh.edu

Loss of nitric oxide (M-30): A peak at m/z 161 due to the loss of NO from the nitro group.

Loss of nitrogen dioxide (M-46): A significant peak at m/z 145 resulting from the cleavage of the NO₂ group.

Subsequent loss of carbon monoxide (CO): Further fragmentation of ions, such as the loss of CO from the [M-CHO]⁺ fragment, can also be expected. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be characterized by several key absorption bands:

Aldehyde Group: A strong C=O stretching vibration is expected in the IR spectrum, typically in the region of 1680-1710 cm⁻¹. The C-H stretch of the aldehyde proton usually appears as two weak bands between 2700 and 2900 cm⁻¹.

Nitro Group: The nitro group gives rise to two distinct, strong stretching vibrations: an asymmetric stretch (νas) typically around 1500-1560 cm⁻¹ and a symmetric stretch (νs) around 1335-1370 cm⁻¹. esisresearch.org

Benzofuran Ring: Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the furan ring is expected between 1050-1150 cm⁻¹. esisresearch.org Aromatic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region would be indicative of the substitution pattern on the benzene ring.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aldehyde | C=O Stretch | 1680 - 1710 | Strong |

| Aldehyde | C-H Stretch | 2720 - 2820 | Weak to Medium |

| Nitro | Asymmetric Stretch (NO₂) | 1500 - 1560 | Strong |

| Nitro | Symmetric Stretch (NO₂) | 1335 - 1370 | Strong |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium |

| Furan Ring | C-O-C Stretch | 1050 - 1150 | Medium to Strong |

X-ray Diffraction Crystallography for Solid-State Molecular Geometry and Crystal Packing

While specific X-ray diffraction data for this compound is not available in the reviewed literature, analysis of the closely related compound 5-nitro-1-benzofuran-2(3H)-one (C₈H₅NO₄) provides significant insight into the likely solid-state structure. nih.govnih.gov

The crystal structure of 5-nitro-1-benzofuran-2(3H)-one reveals that the benzofuran ring system is essentially planar. nih.govnih.gov Given the conjugated π-system extending across the benzofuran core in this compound, this molecule is also expected to adopt a highly planar geometry to maximize electronic delocalization.

In the solid state, the packing of 5-nitro-1-benzofuran-2(3H)-one molecules is dominated by π-π stacking interactions. The planar molecules form stacks along the crystallographic a-axis, with inter-ring separations of approximately 3.66 Å and 3.81 Å. nih.gov It is highly probable that this compound would exhibit similar crystal packing, driven by intermolecular π-π stacking of the electron-deficient aromatic systems. Additionally, weak C-H···O hydrogen bonds involving the nitro and carbonyl oxygen atoms are likely to play a role in stabilizing the three-dimensional crystal lattice. nih.govresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Optical Properties

The electronic absorption and emission properties of this compound and its derivatives are of significant interest for understanding their electronic structure and potential applications in optical materials. These properties are primarily governed by the electronic transitions within the molecule upon absorption of ultraviolet-visible (UV-Vis) light. While specific experimental data for this compound is not extensively reported in the available literature, a detailed understanding can be extrapolated from the analysis of its structural components and related compounds.

The key structural features influencing the spectroscopic properties of this compound are the benzofuran ring system, which acts as the fundamental chromophore, the electron-withdrawing nitro group (-NO₂) at the 5-position, and the carbaldehyde group (-CHO) at the 2-position. The interplay of these groups dictates the energy of the electronic transitions and the subsequent de-excitation pathways.

Electronic Absorption (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of a molecule provides information about the energy differences between its electronic ground state and various excited states. For this compound, the absorption spectrum is expected to be dominated by two main types of electronic transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are typically high-intensity transitions. The extended conjugated system of the benzofuran ring gives rise to these absorptions. The presence of the nitro and aldehyde groups, which are in conjugation with the ring, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these transitions compared to unsubstituted benzofuran.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and aldehyde groups) to an antibonding π* orbital. These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions.

In a related study on nitrobenzaldehydes, the spectra revealed weak n→π* transitions around 350 nm and more intense π→π* transitions at shorter wavelengths, around 250-300 nm. rsc.org A similar pattern can be anticipated for this compound, with the specific absorption maxima being influenced by the benzofuran core.

Electronic Emission (Fluorescence) Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to its ground state. The fluorescence properties are highly sensitive to molecular structure and environment.

For many nitro-aromatic compounds, fluorescence is often weak or entirely quenched. This is because the nitro group can promote efficient intersystem crossing, a non-radiative process where the molecule transitions from the singlet excited state (from which fluorescence occurs) to a triplet excited state. This provides an alternative de-excitation pathway that competes with and often dominates over fluorescence.

Therefore, it is predicted that this compound would exhibit weak fluorescence. The emission, if any, would be expected at a longer wavelength than the absorption, a phenomenon known as the Stokes shift.

Derivatives of this compound

The spectroscopic properties can be significantly modulated by forming derivatives. A common derivative is a Schiff base, formed by the condensation of the carbaldehyde group with a primary amine. The formation of a Schiff base extends the π-conjugation of the system, which generally leads to a significant red-shift in the UV-Vis absorption spectrum. The fluorescence of these Schiff base derivatives can also be influenced by the nature of the substituent on the amine.

Due to the absence of specific experimental data in the surveyed literature, a detailed data table for the absorption and emission maxima of this compound and its derivatives cannot be compiled at this time. The following table provides a conceptual framework for the expected spectroscopic data based on the principles discussed.

Conceptual Spectroscopic Data

| Compound | Solvent | Absorption λmax (nm) (Expected) | Molar Absorptivity (ε) (Expected Range, M⁻¹cm⁻¹) | Emission λmax (nm) (Expected) | Quantum Yield (Φ) (Expected) |

| This compound | Ethanol | ~300-360 | 1,000 - 15,000 | Weak | Low |

| Schiff Base Derivative (e.g., with aniline) | Ethanol | ~380-450 | 15,000 - 30,000 | ~480-550 | Variable |

Note: The values in the table are hypothetical and based on theoretical principles and data from analogous compounds. Experimental verification is required for accurate data.

Computational and Theoretical Investigations of 5 Nitro 1 Benzofuran 2 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for studying the properties of organic molecules. marquette.edu DFT methods calculate the electronic structure of a molecule based on its electron density, providing a balance between accuracy and computational cost. marquette.edu This makes it suitable for a wide range of investigations, from geometry optimization to predicting spectroscopic behavior. For more complex phenomena involving excited states, such as UV-Vis spectroscopy and photochemical reactivity, Time-Dependent DFT (TD-DFT) is employed. marquette.edu

Geometry optimization is a fundamental computational step where the lowest energy arrangement of atoms in a molecule is determined. For 5-Nitro-1-benzofuran-2-carbaldehyde, this would involve calculating the bond lengths, bond angles, and dihedral (torsion) angles that result in the most stable three-dimensional structure.

In related studies on other nitrobenzofuran derivatives, DFT calculations have been used to explore molecular geometry. For instance, in an analysis of 7-acetyl-2-aryl-5-nitrobenzofurans, DFT was used to examine the planarity of the molecule. uj.ac.za It was found that substituents can cause significant twists from the co-planarity of the benzofuran (B130515) scaffold. The nitro group, in particular, is prone to non-coplanarity due to steric repulsion. uj.ac.za For one derivative, a torsion angle of 3.9° was observed for the nitro group relative to the aromatic system. uj.ac.za Such analyses are critical for understanding how the molecule's shape influences its packing in a crystal and its interaction with biological targets.

Table 1: Example Torsion Angles in a Related Nitrobenzofuran Derivative (7-acetyl-5-nitrobenzofuran)

| Torsional Angle | Value (°) |

|---|---|

| C(3)-C(4)-N(1)-O(3) | 3.9 |

| C(3)-C(4)-N(1)-O(2) | -176.4 |

Data from a study on a 7-acetyl-5-nitrobenzofuran derivative illustrates how functional groups can be twisted from the plane of the benzofuran ring. uj.ac.za

The electronic structure of a molecule governs its reactivity and optical properties. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, the electron-withdrawing nature of the nitro group (NO₂) and the aldehyde group (CHO) would be expected to lower the energy of the LUMO, making the molecule a good electron acceptor. DFT calculations can precisely quantify these energy levels. In a study on a different heterocyclic compound, 4,6-dichloro-5-nitrobenzofuroxan, the HOMO-LUMO gap was calculated to understand its reactivity with nucleophiles. mdpi.com A smaller HOMO-LUMO gap generally correlates with higher reactivity. mdpi.com

Table 2: Example HOMO-LUMO Gaps for Furoxan Derivatives

| Compound | HOMO-LUMO Gap (eV) |

|---|---|

| 4,6-dichloro-5-nitrobenzofuroxan (1) | 5.48 |

| Related Compound (2) | 6.61 |

| Related Compound (5) | 5.89 |

This data shows how FMO theory can be used to compare the relative reactivity of different compounds, with smaller gaps suggesting higher reactivity. mdpi.com

Theoretical calculations are invaluable for interpreting experimental spectra. TD-DFT calculations can predict the electronic transitions that give rise to UV-Visible absorption spectra. By calculating the energies of these transitions, one can assign the observed absorption bands to specific electronic excitations within the molecule (e.g., π → π* or n → π* transitions).

Furthermore, DFT is widely used to predict vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks in an experimental IR spectrum to specific bond stretches, bends, and other molecular vibrations. For this compound, this would allow for the identification of characteristic vibrational modes associated with the nitro (N-O stretches), aldehyde (C=O stretch), and benzofuran ring vibrations.

Molecular Mechanics and Semi-Empirical Methods for Initial Screening and Large System Studies

While DFT is powerful, it can be computationally expensive for very large molecules or for screening large libraries of compounds. In these scenarios, faster methods like molecular mechanics or semi-empirical quantum methods are often used. nih.gov

Molecular mechanics relies on classical physics (force fields) to model molecular energies and is extremely fast, making it ideal for conformational searches of flexible molecules or for studying large biomolecular systems.

Semi-empirical methods bridge the gap between molecular mechanics and ab initio methods like DFT. nih.gov They use a simplified quantum mechanical framework and incorporate parameters derived from experimental data to speed up calculations. nih.govnih.gov Methods like AM1, PM6, PM7, and DFTB can be used for initial structural optimizations and electronic property estimations before more rigorous DFT calculations are performed. nih.gov These methods are particularly useful for generating initial guesses for transition state searches or for studying the dynamics of large systems where thousands of energy calculations are required. nih.govnih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices

FMO theory is a conceptual framework that uses the HOMO and LUMO to explain and predict chemical reactivity. nih.gov The theory posits that many chemical reactions are driven by the interaction between the HOMO of one molecule and the LUMO of another. nih.gov The shapes, energies, and symmetries of these orbitals determine whether a reaction is favorable.

To quantify the concepts of reactivity, various indices have been developed based on the energies of the frontier orbitals and the total electronic energy. These reactivity indices help in predicting where and how a molecule will react.

Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons, acting as an electrophile. It is calculated from the electronic chemical potential and chemical hardness, which are in turn derived from the HOMO and LUMO energies. A higher electrophilicity index indicates a stronger electrophile. The nitro and aldehyde groups in this compound would contribute to a significant electrophilicity index.

Nucleophilicity Index (N): This index measures the ability of a molecule to donate electrons. It is often calculated relative to a standard reference molecule.

These indices are powerful tools for rationalizing the outcomes of chemical reactions. For example, in studying the reaction of nitro-containing aromatic compounds with nucleophiles, DFT calculations can determine the electrophilicity indices of different carbon atoms in the aromatic ring, predicting the most likely site for nucleophilic attack. mdpi.com

Local Reactivity Descriptors

Local reactivity descriptors, derived from conceptual density functional theory (DFT), are crucial for predicting the most reactive sites within a molecule. For this compound, these descriptors help in understanding its chemical behavior by identifying the atoms most susceptible to electrophilic, nucleophilic, and radical attacks. The strong electron-withdrawing nature of the nitro group at position 5 and the aldehyde group at position 2 significantly influences the electron distribution across the benzofuran scaffold.

DFT calculations on related nitroaromatic compounds, such as 4,6-dichloro-5-nitrobenzofuroxan, have shown that the nitro group and other substituents dramatically alter the aromaticity and electronic properties of the carbocyclic ring. mdpi.com This effect localizes reactivity, making certain positions more prone to attack. mdpi.com For this compound, the carbon atom of the aldehyde group is expected to be a primary electrophilic site, highly susceptible to nucleophilic attack. This is a common feature in aldehydes, but it is further enhanced by the electron-withdrawing nitro group. The oxygen atoms of both the nitro and aldehyde groups are predicted to be the primary nucleophilic sites.

Fukui functions are key local reactivity descriptors. They are defined as:

fk+ for nucleophilic attack (measures reactivity towards an electron-donating reagent)

fk- for electrophilic attack (measures reactivity towards an electron-accepting reagent)

fk0 for radical attack

Table 1: Predicted Local Reactivity Sites in this compound

| Type of Attack | Predicted Reactive Site(s) | Governing Descriptor | Rationale |

| Nucleophilic | Aldehyde Carbon (C2) | High fk+ | The carbon atom is electron-deficient due to the adjacent oxygen and the electron-withdrawing effect of the nitro group. |

| Electrophilic | Oxygen atoms (nitro and aldehyde), Benzene (B151609) ring carbons | High fk- | These atoms possess the highest electron density and lone pairs of electrons. |

| Radical | Various sites on the aromatic ring | High fk0 | Radical attack susceptibility is more delocalized and depends on spin density distribution. |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with the surrounding environment, such as solvents or biological macromolecules. For this compound, MD simulations can reveal its conformational flexibility, solvation properties, and potential binding modes with other molecules.

Studies on similar nitroaromatic derivatives show that intermolecular forces, such as hydrogen bonding and π-π stacking, play a significant role in their crystal packing and interactions in solution. mdpi.commdpi.com In the crystal structure of the related compound 5-nitro-1-benzofuran-2(3H)-one, molecules form stacks with significant inter-centroid separations between overlapping benzene rings, and are linked by weak C—H⋯O hydrogen bonds. nih.gov

MD simulations of this compound would likely explore:

Conformational Dynamics: The rotational barrier of the nitro and aldehyde groups relative to the benzofuran plane. DFT calculations on similar systems have shown that the torsional angle of the nitro group is influenced by intermolecular interactions and substituents. mdpi.com

Solvation Shell: The arrangement of solvent molecules (e.g., water, DMSO) around the solute, particularly around the polar nitro and aldehyde groups. The oxygen atoms would act as hydrogen bond acceptors.

Intermolecular Interactions: The formation of non-covalent interactions with other molecules. For instance, MD simulations have been used to study the interaction between fluoronitrobenzene isomers and a titanium electrode surface, analyzing parameters like interaction energy and radial distribution functions (RDF) to understand the binding mechanism. nih.gov Similarly, simulations of benzofuran derivatives with proteins like bovine serum albumin (BSA) have been used to understand binding affinities and modes, which is crucial for drug delivery applications. nih.gov

Table 2: Potential Parameters Investigated in MD Simulations of this compound

| Parameter | Information Gained | Relevance |

| Root-Mean-Square Deviation (RMSD) | Conformational stability of the molecule over time. | Assesses the flexibility of the benzofuran core and substituent groups. |

| Radial Distribution Function (RDF) | Probability of finding a particle at a distance r from another particle. | Characterizes the structure of the solvation shell and identifies key intermolecular distances. |

| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds. | Quantifies the strength and dynamics of interactions with protic solvents or biological targets. |

| Interaction Energy | Strength of binding between the molecule and its partner (e.g., solvent, protein). | Predicts the stability of complexes and preferred binding orientations. nih.gov |

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Characteristics

Quantitative structure-property relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. These models use molecular descriptors—numerical values that quantify topological, geometric, or electronic aspects of a molecule—to predict properties like hydrophobicity, solubility, or reactivity.

For benzofuran derivatives, QSPR models have been successfully developed to predict various activities. researchgate.netnih.govresearchgate.net For example, a QSPR study on furan (B31954) derivatives as corrosion inhibitors used quantum chemical descriptors (like HOMO and LUMO energies) to build a regression model predicting their inhibition efficiency. digitaloceanspaces.com Another study established a relationship between experimental hydrophobicity and calculated logP values for nitrobenzofurazan derivatives, demonstrating that molecular surfaces can be modeled effectively with appropriate descriptors. researchgate.net

A QSPR model for this compound could involve the following steps:

Descriptor Calculation: A wide range of descriptors for the molecule would be calculated using software. These would include electronic descriptors (e.g., dipole moment, HOMO/LUMO energies), steric descriptors (e.g., molecular volume), and topological descriptors.

Model Building: Using a dataset of related compounds with known properties, statistical methods like Multiple Linear Regression (MLR) are employed to create an equation linking a set of descriptors to the property of interest. researchgate.netdigitaloceanspaces.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net

Table 3: Examples of Molecular Descriptors for QSPR Studies of this compound

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | Energy of Highest Occupied Molecular Orbital (EHOMO) | Electron-donating ability |

| Energy of Lowest Unoccupied Molecular Orbital (ELUMO) | Electron-accepting ability | |

| Dipole Moment | Polarity and charge distribution | |

| Topological | Wiener Index | Molecular branching |

| Physicochemical | Molar Refractivity (MR) | Molecular volume and polarizability |

| LogP (Octanol-Water Partition Coefficient) | Hydrophobicity |

A hypothetical QSPR equation might look like: Predicted Property = c0 + c1(E_LUMO) + c2(Dipole Moment) + c3*(Molecular Surface Area) where c0, c1, c2, and c3 are coefficients determined from the regression analysis.

Computational Insights into Reaction Mechanisms and Pathways

Computational chemistry, particularly DFT, is a powerful tool for elucidating the detailed mechanisms of chemical reactions. It allows for the calculation of geometries and energies of reactants, transition states, and products, providing a complete energy profile for a proposed reaction pathway.

For this compound, the aldehyde group is the primary center for synthetic transformations. Computational studies would likely focus on reactions such as the formation of Schiff bases, hydrazones, or thiosemicarbazones, which are common derivatizations of aldehydes.

Mechanistic studies on related systems provide a template for what to expect. For example, DFT calculations have been used to investigate:

The oxidative cyclization of 2-nitroaniline (B44862) to form benzofuroxan, where different multi-step pathways were evaluated to find the most energetically favorable route. researchgate.net

The mechanism of cycloaddition reactions involving furan rings, where concerted and stepwise pathways were compared. pku.edu.cn

A one-pot synthesis involving nitromethane (B149229) and coumarin, which included a Michael addition and a Nef-type rearrangement, with calculation of the energy barriers for each step. rsc.org

A computational study of the reaction between this compound and an amine (R-NH₂) to form a Schiff base would involve:

Reactant Complex: Modeling the initial non-covalent interaction between the aldehyde and the amine.

Transition State 1 (TS1): Locating the transition state for the nucleophilic attack of the amine nitrogen on the aldehyde carbon, leading to a tetrahedral intermediate.

Intermediate: Optimizing the geometry of the carbinolamine intermediate.

Transition State 2 (TS2): Finding the transition state for the dehydration step (loss of a water molecule).

Product Complex: Modeling the final Schiff base product.

By calculating the energies of each of these structures, a reaction energy profile can be constructed, identifying the rate-determining step (the one with the highest energy barrier). This provides fundamental understanding of the reaction's feasibility and kinetics.

Advanced Research Applications of 5 Nitro 1 Benzofuran 2 Carbaldehyde and Its Derivatives

Molecular Design of Chemical Probes and Sensory Systems

The development of fluorescent chemosensors for detecting various analytes is a rapidly growing field with applications in biology, pharmacology, and environmental science. rsc.org These sensors are often designed based on receptor-based or reaction-based strategies. bath.ac.uk The benzofuran (B130515) moiety is a key component in the design of such probes, with its derivatives being developed for the selective and sensitive detection of ions and other biologically important species. nih.gov

Fluorescent probes have become essential tools for imaging intracellular species and monitoring physiological processes, thereby advancing biological knowledge and aiding in disease diagnosis. bath.ac.uk Two-photon fluorescence microscopy, in particular, offers advantages for three-dimensionally resolved imaging in living cells by minimizing photodamage and photobleaching. researchgate.net

Derivatives of 5-Nitro-1-benzofuran-2-carbaldehyde are excellent candidates for creating such probes. The aldehyde group serves as a reactive site for conjugation with biomolecules like proteins. nih.gov The nitro group, being a strong electron-withdrawing substituent, can significantly influence the optical properties of the benzofuran structure. nih.gov Studies have shown that the presence of a -NO2 substituent can lead to significant solvatochromic shifts, which are changes in the absorption or emission spectra with the polarity of the solvent. nih.gov This property is highly desirable for developing sensitive fluorescent probes.

A key strategy in probe design is the "turn-on" fluorescence response, where the probe's fluorescence is initially quenched and then restored upon reaction with a specific analyte. nih.govnih.gov This approach minimizes false positives that can occur with "turn-off" sensors. nih.gov For instance, a "turn-on" fluorescent probe incorporating a 5-nitrofuran moiety was developed for the detection of nitroreductase, an enzyme often overexpressed in hypoxic tumor cells. nih.gov The probe's design was based on the nitroreductase-catalyzed reduction of the nitro group, which leads to the release of a fluorescent dye. nih.gov This probe demonstrated high specificity and a rapid response time, making it suitable for imaging the hypoxic status of tumor cells. nih.gov

Schiff bases derived from benzofuran carbaldehydes are also central to the development of fluorescent probes. For example, an imine of a 5-hydroxy-6-nitro-2,3-diphenyl-1-benzofuran-4-carbaldehyde derivative containing a crown ether fragment was shown to act as a fluorogenic chemosensor for metal cations, exhibiting specific changes in its luminescence spectrum upon complexation. researchgate.net

Table 1: Examples of Benzofuran-Based Fluorescent Probes

| Probe Type | Target Analyte | Mechanism | Application |

|---|---|---|---|

| Benzofuran glycinamide | Fe³⁺ ions | 'On-off' fluorescence response nih.gov | Ion detection in solution nih.gov |

| 5-Nitrofuran-BODIPY | Nitroreductase | "Turn-On" fluorescence upon reduction nih.gov | Imaging hypoxic tumor cells nih.gov |

| 5-Hydroxy-6-nitro-benzofuran imine | Metal cations | Tautomeric equilibrium shift and luminescence change researchgate.net | Cation sensing researchgate.net |

The principles used in designing biological probes can be extended to create sensors for environmental monitoring. rsc.org The detection of metal ions is a significant area of focus due to their environmental impact. Fluorescent chemosensors based on the benzofuran scaffold have demonstrated high selectivity and sensitivity for specific metal ions.

A chemosensor derived from benzofuran was developed for the selective detection of ferric ions (Fe³⁺). nih.gov This sensor exhibited a marked "on-off" fluorescence response, meaning its fluorescence was quenched specifically in the presence of Fe³⁺ ions, even when other metal ions were present. nih.gov Such selectivity is crucial for accurately detecting target pollutants in complex environmental samples.

Similarly, Schiff base derivatives of benzofurans have been explored as chemosensors for various cations. researchgate.net The interaction between the sensor molecule and the metal ion induces a change in the sensor's electronic properties, leading to a detectable signal, such as a change in color or fluorescence. researchgate.net The imine derived from 5-hydroxy-6-nitro-2,3-diphenyl-1-benzofuran-4-carbaldehyde, for example, acts as a tautomeric fluorogenic sensor for alkali and alkaline-earth metal cations. researchgate.net The binding of a metal ion shifts the equilibrium between the benzoid and quinoid forms of the molecule, resulting in a specific luminescence response. researchgate.net This system highlights the potential of nitro-substituted benzofurans in the creation of advanced sensory systems for environmental applications.

Scaffolding in Complex Organic Synthesis for Diverse Molecular Architectures

The benzofuran ring is a fundamental scaffold in organic chemistry, providing the structural framework for a vast array of more complex molecules. acs.orgrsc.org The aldehyde functionality at the C-2 position and the nitro group at the C-5 position of this compound make it a particularly useful building block for synthesizing a wide range of derivatives.

The aldehyde group is readily converted into other functional groups or used in condensation reactions to build larger molecular structures. A primary application is the synthesis of Schiff bases (imines) through condensation with primary amines. tsijournals.comjetir.orgresearchgate.net These Schiff bases are not only important final products but also serve as versatile intermediates for the synthesis of other compounds. tsijournals.comjetir.org For example, new classes of benzofuran-based Schiff base ligands have been synthesized from ethyl 5-aminobenzofuran-2-carboxylate, which itself is prepared from ethyl 5-nitrobenzofuran-2-carboxylate through reduction of the nitro group. researchgate.net

The benzofuran scaffold can be constructed through various synthetic strategies, and once formed, it can be elaborated into more complex polycyclic systems. acs.orgrsc.org For instance, o-Quinone Methides (o-QMs) are used as reactive intermediates in cycloaddition reactions to build oxygen-containing heterocyclic compounds, including derivatives that could be related to the benzofuran structure. acs.org The versatility of the benzofuran core allows for the introduction of various substituents, leading to a diverse library of compounds with different electronic and steric properties. nih.govnih.gov This modularity is essential for creating compounds with specific functions, from biologically active agents to materials with unique optical properties. rsc.orgnih.gov

Exploration in Advanced Materials Science

The unique electronic and structural properties of benzofuran derivatives make them attractive candidates for applications in materials science. researchgate.net The ability to tune these properties through chemical modification allows for the design of materials with tailored functionalities.

Schiff bases, which can be readily synthesized from this compound, are known to be useful as intermediates in synthesis and as polymer stabilizers. tsijournals.comresearchgate.net Their metal complexes, in particular, have been investigated for various applications. The incorporation of the rigid and electronically active benzofuran unit into a polymer backbone can impart desirable thermal and optical properties. While direct applications of this compound in commercially available polymers and coatings are not widely documented in the reviewed literature, the reactivity of its aldehyde group makes it a prime candidate for incorporation into polymeric structures through reactions like condensation polymerization.

The extended π-system of the benzofuran ring, combined with the electron-withdrawing nature of the nitro group and the versatile aldehyde function, makes this compound and its derivatives highly suitable for applications in optoelectronics. These molecules can act as chromophores, which are the parts of a molecule responsible for its color and other optical properties.

Research into the modulation of benzofuran structures has shown that the introduction of donor and acceptor substituents can significantly influence their linear and nonlinear optical properties. nih.gov The presence of a nitro group, in particular, has been shown to result in significant shifts in fluorescence, a key parameter for optoelectronic applications. nih.gov Furthermore, Schiff bases derived from substituted benzofurans have been investigated for their tautomeric properties, which can be controlled by external stimuli. researchgate.net This switching behavior is relevant for the development of molecular switches and data storage materials. The complex formation of certain benzofuran-derived Schiff bases can lead to specific changes in their luminescence spectra, which is a foundational principle for organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzofuran |

| 3-(2-([4-fluorobenzyl]amino)acetamido)benzofuran-2-carboxamide |

| 2-(5-formylbenzofuran-2-yl)acetamide |

| 5-hydroxy-6-nitro-2,3-diphenyl-1-benzofuran-4-carbaldehyde |

| Ethyl 5-aminobenzofuran-2-carboxylate |

| Ethyl 5-nitrobenzofuran-2-carboxylate |

| o-Quinone Methides |

| Schiff base |

Investigations in Chemical Biology for Mechanistic Understanding

The unique structural features of this compound derivatives make them valuable tools in chemical biology for dissecting complex biological processes at the molecular level.

The ability of benzofuran derivatives to interact with biomacromolecules is a key area of investigation. Studies have focused on understanding how these compounds bind to proteins, a fundamental aspect of their potential therapeutic and diagnostic applications. nih.govnih.gov

Research on 4-nitrophenyl-functionalized benzofuran (BF1) and benzodifuran (BDF1) derivatives has provided significant insights into their interaction with bovine serum albumin (BSA), a model protein. nih.govencyclopedia.pub These studies, employing techniques like circular dichroism (CD) and fluorescence spectroscopy, have demonstrated that these derivatives can efficiently bind to serum albumins. nih.govencyclopedia.pub

Fluorescence spectroscopy studies have revealed that both BF1 and BDF1 can quench the intrinsic fluorescence of BSA, indicating the formation of a complex between the ligand and the protein. encyclopedia.pub The binding affinities, represented by the dissociation constant (k_D_), were determined to be in the nanomolar range, with BF1 exhibiting a significantly higher affinity for BSA compared to BDF1. nih.govnih.govencyclopedia.pub Furthermore, CD spectroscopy has shown that the binding of these derivatives can alter the secondary structure of BSA. nih.govencyclopedia.pub For instance, the binding of BF1 was found to increase the β-sheet content of the protein and enhance its thermal stability, as evidenced by an increase in the melting temperature (T_m_). nih.govencyclopedia.pub In contrast, BDF1 did not significantly affect the secondary structure or thermal stability of BSA. nih.govencyclopedia.pub

Molecular docking studies have further elucidated the binding modes of these derivatives, suggesting that BF1 is likely housed within the interior of the protein structure, while BDF1 is predicted to bind to the protein's surface. nih.govnih.gov These findings highlight the importance of the number of furan (B31954) rings in determining the binding properties of these compounds. nih.gov

Table 1: Binding Parameters of Benzofuran Derivatives with Bovine Serum Albumin (BSA)

| Compound | Dissociation Constant (k_D_) (nM) | Change in Melting Temperature (ΔT_m_) (°C) |

|---|---|---|

| BF1 | 28.4 ± 10.1 | > 3 |

| BDF1 | 142.4 ± 64.6 | -0.8 |

Data sourced from studies on 4-nitrophenyl-functionalized benzofuran derivatives. nih.govencyclopedia.pub

A significant area of research for benzofuran derivatives is their potential to modulate the aggregation of proteins, a process implicated in several neurodegenerative diseases, such as Alzheimer's disease. nih.gov Studies on a series of N-phenylbenzofuran-2-carboxamide and N-phenylbenzo[b]thiophene-2-carboxamide derivatives have demonstrated their ability to act as modulators of amyloid-beta (Aβ42) peptide aggregation. nih.gov

Depending on the specific substitutions on the benzofuran scaffold, these compounds can either inhibit or promote the aggregation of Aβ42. nih.gov For example, derivatives containing a methoxyphenol group have been shown to inhibit Aβ42 aggregation in a concentration-dependent manner. nih.gov Thioflavin T (ThT) fluorescence assays, which monitor the formation of β-sheet-rich amyloid fibrils, have been instrumental in quantifying the inhibitory or promoting effects of these compounds. nih.gov

These studies not only highlight the potential of benzofuran derivatives as therapeutic agents for diseases associated with protein aggregation but also provide valuable pharmacological tools to investigate the mechanisms of Aβ42 aggregation. nih.gov Molecular docking studies suggest that the orientation of the bicyclic aromatic ring system plays a crucial role in determining whether a compound will inhibit or accelerate Aβ42 aggregation. nih.gov

Environmental Chemistry Research Methodologies

The presence of nitroaromatic compounds in the environment is a significant concern due to their potential toxicity. Research in environmental chemistry focuses on understanding the fate of these compounds and developing methods for their detection and remediation. While specific studies on the environmental degradation of this compound are limited, research on related nitroaromatic compounds provides valuable insights.

The degradation of nitroaromatic compounds in the environment can occur through various abiotic and biotic pathways. Photodegradation, driven by sunlight, is a key abiotic process. Studies on nitrofurantoin, a nitrofuran antibiotic, have shown that its hydrolytic degradation is significantly influenced by pH and temperature, following first-order kinetics. nih.gov The degradation pathways can involve protonation, cleavage of the heterocyclic ring, and reduction of the nitro group. nih.gov

Microbial degradation represents a crucial biotic pathway for the removal of nitroaromatic compounds from the environment. rsc.org While many synthetic nitroaromatic compounds are resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group, microorganisms have evolved diverse catabolic pathways to utilize them as sources of carbon, nitrogen, and energy. These pathways often involve the initial reduction of the nitro group. The recalcitrance of these compounds underscores the importance of research into microbial degradation for environmental remediation.

The detection of benzofuran derivatives and other pollutants in environmental samples requires sensitive and selective analytical methods. cdc.gov For compounds like benzofurans, which can be present in complex matrices, sample preparation techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are crucial for concentrating the analytes and removing interferences. cdc.gov

High-resolution gas chromatography (HRGC) coupled with mass spectrometry (MS) is a well-established technique for the separation and identification of organic pollutants. cdc.gov While no methods have been specifically approved for the detection of 2,3-benzofuran, the general principles of HRGC/MS are applicable. cdc.gov For more polar compounds, high-performance liquid chromatography (HPLC) is often the method of choice. The development of novel analytical techniques, such as surface-enhanced Raman spectroscopy, also holds promise for the in-situ monitoring of such pollutants in water. cdc.gov

Analytical Chemistry Standards and Reagents for Method Development and Calibration

While this compound is commercially available from various chemical suppliers, there is currently limited information in the scientific literature regarding its specific use as an analytical chemistry standard or as a reagent for method development and calibration. chemicalbook.com Substituted benzaldehydes, in general, have found applications as reagents in various analytical and synthetic procedures. globalresearchonline.netresearchgate.netorganic-chemistry.org For instance, p-dimethylaminobenzaldehyde is a well-known reagent used in colorimetric assays. globalresearchonline.netresearchgate.net